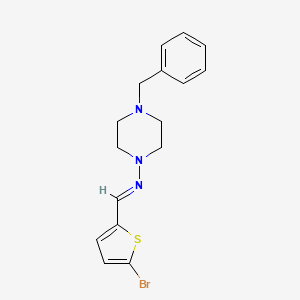

4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine

Description

4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine (CAS: 303092-67-3) is a piperazine-derived compound characterized by a benzyl group at the 4-position of the piperazine ring and a 5-bromo-2-thienylmethylene moiety at the N-position. The benzyl substituent enhances lipophilicity, which may influence membrane permeability and bioavailability. This compound belongs to a class of Schiff base derivatives, which are often explored for their pharmacological and catalytic properties .

Properties

IUPAC Name |

(E)-N-(4-benzylpiperazin-1-yl)-1-(5-bromothiophen-2-yl)methanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3S/c17-16-7-6-15(21-16)12-18-20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJACMKDJCDBAU-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303092-67-3 | |

| Record name | 4-BENZYL-N-((5-BROMO-2-THIENYL)METHYLENE)-1-PIPERAZINAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine typically involves the reaction of 4-benzylpiperazine with 5-bromo-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the thienyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted thienyl derivatives.

Scientific Research Applications

4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of signal transduction pathways or inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound is structurally analogous to other piperazine-based Schiff bases, differing primarily in substituent groups. Key comparisons include:

Key Observations

Substituent Effects on Polarity: The methoxyphenyl analog (CID 5347957) exhibits increased polarity due to the electron-donating methoxy group, which may improve aqueous solubility compared to the benzyl-substituted target compound .

Bromothienyl vs. Heterocyclic Moieties :

- The bromothienyl group in the target compound and its methoxyphenyl analog provides a halogen-bonding site absent in the chlorophenyl (furan-based) and pyridinyl analogs. This could enhance interactions with hydrophobic or halogen-accepting targets.

Collision Cross-Section (CCS) Predictions :

- The methoxyphenyl analog’s CCS value (172.0 Ų for [M+H]+) suggests a compact conformation in gas-phase analyses, likely due to the methoxy group’s steric and electronic effects . Comparable data for the target compound are unavailable, limiting direct comparisons.

Pharmacological Potential: Piperazine derivatives are often explored for CNS activity (e.g., antipsychotics, antidepressants). The benzyl group’s lipophilicity in the target compound may favor blood-brain barrier penetration, whereas the pyridinyl analog’s basic nitrogen could enhance solubility and receptor binding .

Biological Activity

4-Benzyl-N-((5-bromo-2-thienyl)methylene)-1-piperazinamine, a compound with the CAS number 303092-67-3, is a member of the piperazine class of compounds. It has garnered interest in pharmacological research due to its potential biological activities, including effects on cell signaling pathways and protein synthesis regulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is . Its structure includes a piperazine ring substituted with a benzyl group and a thienyl group, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 364.30 g/mol |

| CAS Number | 303092-67-3 |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

Research indicates that this compound may influence various biological pathways. One study highlighted its role in regulating eukaryotic translation initiation factor 2-alpha (eIF2-α), which is crucial in cellular stress responses. The compound was shown to phosphorylate eIF2-α, leading to decreased protein synthesis under stress conditions .

Case Studies

- Cell Viability and Stress Response : In a study investigating the effects of various compounds on cell viability under endoplasmic reticulum (ER) stress conditions, this compound exhibited significant activity in modulating eIF2-α phosphorylation levels. This suggests its potential as a chemical probe for studying protein synthesis regulation during cellular stress .

- In Vitro Studies : In vitro studies demonstrated that the compound can alter global protein synthesis patterns through the activation of specific kinases such as PKR and NF-κB, indicating its multifaceted role in cellular signaling pathways .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.